Methyl 2-amino-4-(aminocarbonyl)benzoate
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Overview
Description
Methyl 2-amino-4-(aminocarbonyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group and a carbamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(aminocarbonyl)benzoate typically involves the reaction of methyl 2-amino-4-bromobenzoate with suitable reagents under controlled conditions . One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize commercially available starting materials and employ techniques such as catalytic reduction and solvent extraction to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(aminocarbonyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino and carbamoyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted benzoates .
Scientific Research Applications
Methyl 2-amino-4-(aminocarbonyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(aminocarbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-bromobenzoate: This compound is structurally similar but contains a bromine atom instead of a carbamoyl group.
Para-aminobenzoic acid: Known for its use in the synthesis of folate, this compound shares the amino group but differs in its overall structure.
Uniqueness
Methyl 2-amino-4-(aminocarbonyl)benzoate is unique due to the presence of both amino and carbamoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
22240-89-7 |
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Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
methyl 2-amino-4-carbamoylbenzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,10H2,1H3,(H2,11,12) |
InChI Key |
FUPUSAFEUIFSEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)N)N |
Origin of Product |
United States |
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